molecular formula C11H15NO B3024137 2-Benzylmorpholine CAS No. 87955-28-0

2-Benzylmorpholine

Cat. No.: B3024137
CAS No.: 87955-28-0
M. Wt: 177.24 g/mol
InChI Key: YZFCMGWCEXUGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylmorpholine is an organic compound with the molecular formula C11H15NO It is a heterocyclic compound featuring a morpholine ring substituted with a benzyl group at the second position

Chemical Reactions Analysis

Types of Reactions: 2-Benzylmorpholine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

    Oxidation: Benzylmorpholine oxides.

    Reduction: Benzylmorpholine derivatives.

    Substitution: Various substituted benzylmorpholine compounds.

Scientific Research Applications

2-Benzylmorpholine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Benzylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-benzylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFCMGWCEXUGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927378
Record name 2-Benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131887-48-4, 87955-28-0
Record name 2-Benzylmorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131887484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The above compound could be made in the following manner: 1 eq. 2-Benzyl-morpholine-4-carboxylic acid tert-butyl ester could be dissolved in 4N solution of hydrogen chloride in dioxane and the mixture could be stirred at 60° C. for 3 h. The solvent could be removed in vacuo and 1N aqueous hydrogen chloride solution could be added to the resulting residue, and the mixture could be washed with diethyl ether. The aqueous layer could be adjusted to pH 14 by addition of 2N NaOH solution and extracted with methylene chloride. The organic layer could be washed with brine and dried over sodium sulfate. After filtering, the material could be purified by column chromatography.
Name
2-Benzyl-morpholine-4-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylmorpholine
Reactant of Route 2
2-Benzylmorpholine
Reactant of Route 3
2-Benzylmorpholine
Reactant of Route 4
2-Benzylmorpholine
Reactant of Route 5
2-Benzylmorpholine
Reactant of Route 6
2-Benzylmorpholine
Customer
Q & A

Q1: What is the mechanism of action of 2-Benzylmorpholine?

A1: While this compound is known to possess appetite suppressant activity [, ], the precise mechanism of action remains to be fully elucidated in the provided research papers. Further studies are needed to determine its specific molecular targets and downstream effects.

Q2: How does the stereochemistry of this compound affect its appetite suppressant activity?

A2: Research indicates that the appetite suppressant activity primarily resides in the (+)-enantiomer of this compound []. The (-)-enantiomer and the racemic mixture showed less potent anorectic effects in dogs.

Q3: Can you describe the synthesis of this compound from L-Phenylalaninol?

A3: One synthetic approach utilizes L-phenylalaninol and involves a stereospecific rearrangement of the β-amino alcohol using a catalytic amount of (CF3CO)2O as a key step []. This method has been shown to be efficient in producing (R)-2-benzylmorpholine.

Q4: How can NMR spectroscopy be used to study this compound?

A4: NMR spectroscopy, utilizing shift reagents like Zinc(II) meso-tetraphenylporphyrin (ZnTPP), can be employed to simplify and analyze the spectra of this compound. This technique aids in structural determination and can even provide information about conformational preferences. Notably, ZnTPP does not affect the rotamer populations of the this compound ring [].

Q5: Are there any alternative synthetic routes to produce enantiopure this compound?

A5: Yes, besides the method utilizing L-phenylalaninol, an alternative approach employs a chemo-enzymatic strategy to synthesize the active enantiomer of this compound []. Additionally, a Sharpless asymmetric epoxidation strategy can be employed for the synthesis of (R)-2-benzylmorpholine [].

Q6: Has this compound been investigated as a building block in organic synthesis?

A6: Yes, research indicates that chiral secondary amines like this compound can be used in amine-promoted asymmetric (4+2) annulation reactions. For instance, this compound reacts with specific allenic esters to generate enamine intermediates, which then undergo aza-Diels-Alder reactions with tosylimines to form tetrahydropyridines [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.